![molecular formula C12H8N2O3 B5804421 6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. The compound exhibits unique physical and chemical properties, making it an attractive target for synthesis and research. In
Mecanismo De Acción
The mechanism of action of 6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is not fully understood, but studies have suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and disrupting cellular signaling pathways. In cancer cells, the compound has been shown to induce apoptosis by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, the compound has also been shown to inhibit the activity of certain protein kinases, which play a critical role in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione are diverse and depend on the specific application. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In neurodegenerative disorders, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In agriculture, the compound exhibits potent activity against various pests and weeds, making it a promising alternative to traditional chemical pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in lab experiments include its unique physical and chemical properties, its potential applications in various fields, and the availability of well-established synthesis methods. However, the compound also has some limitations, including its toxicity and potential side effects, the need for careful optimization of reaction conditions to achieve high yields and purity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential use in treating other neurodegenerative disorders, such as Parkinson's disease. In agriculture, future research could focus on developing new formulations and delivery methods to improve the compound's efficacy and reduce its environmental impact. Finally, in materials science, future research could focus on using the compound as a building block for the synthesis of new materials with unique properties, such as conductive polymers and metal-organic frameworks.
Métodos De Síntesis
The synthesis of 6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves a multi-step process that requires expertise in organic chemistry. One of the most common methods for synthesizing this compound is through the reaction of furfural with maleic anhydride in the presence of a catalyst. The resulting product is then subjected to further reactions, including cyclization and reduction, to obtain the final compound. The synthesis method requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been extensively studied for its potential applications in various fields. In medicine, the compound has shown promising results as a potential anti-cancer agent. Studies have demonstrated that the compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes and disrupting cellular signaling pathways. In addition, the compound has also been investigated for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease.
In agriculture, 6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been studied for its potential use as a pesticide and herbicide. The compound has been shown to exhibit potent activity against various pests and weeds, making it a promising alternative to traditional chemical pesticides.
In materials science, the compound has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties. The compound's heterocyclic structure and functional groups make it an attractive target for the design of new materials with applications in electronics, energy storage, and catalysis.
Propiedades
IUPAC Name |
6-(furan-2-ylmethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11-9-4-1-5-13-10(9)12(16)14(11)7-8-3-2-6-17-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLQDMONWCTOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CC3=CC=CO3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

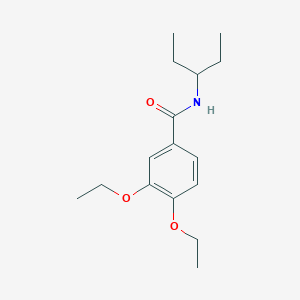
![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)



![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
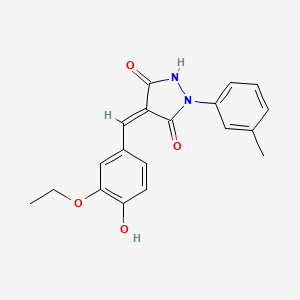
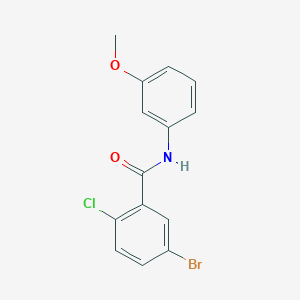
![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
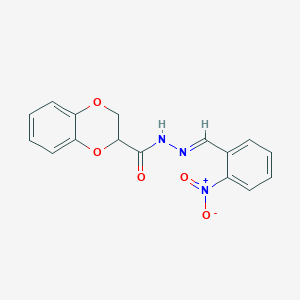
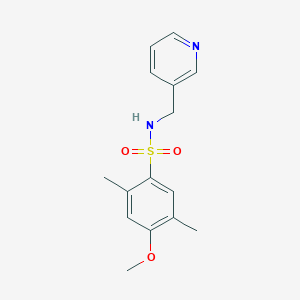
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
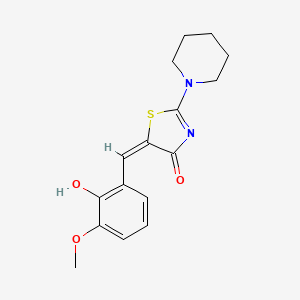
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)